3-Hydroxycapric acid

Description

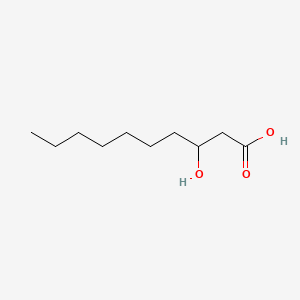

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxydecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSSBMZUBSBFJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-40-7 |

Source

|

| Record name | Decanoic acid, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40864486 |

Source

|

| Record name | (±)-3-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14292-26-3, 5561-87-5, 33044-91-6 |

Source

|

| Record name | (±)-3-Hydroxydecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 3-hydroxy-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxydecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myrmicacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-3-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Scientific Deep Dive into 3-Hydroxycapric Acid in Royal Jelly

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Royal jelly, a complex secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera), serves as the exclusive nourishment for queen bees, contributing to their remarkable longevity and fertility. This intricate natural product is a rich source of proteins, lipids, vitamins, and minerals. Among its unique lipid components, a variety of fatty acids play a crucial role in its biological activities. This technical guide focuses on the discovery, quantification, and biological significance of a specific medium-chain hydroxy fatty acid: 3-Hydroxycapric acid, also known as 3-hydroxydecanoic acid (3-HDA). While less abundant than its well-studied isomer, 10-hydroxy-2-decenoic acid (10-HDA), 3-HDA exhibits noteworthy biological potential, particularly in the realm of antimicrobial activity, making it a compound of interest for scientific research and drug development.

The Discovery of 3-Hydroxycapric Acid in Royal Jelly

The initial chemical analyses of royal jelly in the mid-20th century focused on its most abundant fatty acid, 10-hydroxy-2-decenoic acid. However, subsequent, more detailed investigations revealed a more complex lipid profile.

The first definitive identification of 3-Hydroxycapric acid in royal jelly was reported in 1968 by Weaver, Johnston, Benjamin, and Law .[1] In their seminal paper, "Novel fatty acids from the royal jelly of honeybees (Apis mellifera, L.)," published in the journal Lipids, they detailed the isolation and characterization of three previously unidentified fatty acids from royal jelly, one of which was 3-hydroxydecanoic acid.[1] This discovery expanded the understanding of the chemical complexity of royal jelly and paved the way for further research into the biological roles of its lesser-known components.

Quantitative Analysis of 3-Hydroxycapric Acid in Royal Jelly

The concentration of 3-Hydroxycapric acid in royal jelly is considerably lower than that of 10-HDA. Its quantification has been refined over the years with the advancement of analytical techniques. Modern methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS) have enabled precise and sensitive measurements.

Below is a summary of reported concentrations of 3-Hydroxycapric acid in royal jelly from various studies.

| Royal Jelly Type | Concentration of 3-Hydroxycapric Acid | Analytical Method | Reference |

| Fresh Royal Jelly | 7.43% of total fatty acids | GC-MS | [2] |

| Fresh Royal Jelly | 0.028 ± 0.003 to 0.036 ± 0.001 g/100 g | LC-HRMS | [3] |

| Lyophilized Royal Jelly | Minor constituent | Not specified | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies for the extraction, identification, and biological evaluation of 3-Hydroxycapric acid from royal jelly.

Extraction and Isolation of Fatty Acids from Royal Jelly

A common method for extracting the lipid fraction from royal jelly involves solvent extraction.

Protocol: Solvent Extraction of Fatty Acids

-

Sample Preparation: Lyophilized (freeze-dried) royal jelly is typically used to remove water content and facilitate solvent penetration.

-

Extraction: A known quantity of lyophilized royal jelly is extracted with a suitable organic solvent or a mixture of solvents. A common choice is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v). The extraction is often performed using a Soxhlet apparatus or by vigorous stirring at room temperature for several hours.

-

Phase Separation: After extraction, the mixture is partitioned with a salt solution (e.g., 0.9% NaCl) to separate the lipid-containing organic phase from the aqueous phase.

-

Solvent Removal: The organic phase, containing the fatty acids, is collected and the solvent is evaporated under reduced pressure using a rotary evaporator.

-

Fractionation (Optional): The crude lipid extract can be further fractionated using techniques like column chromatography on silica (B1680970) gel to isolate individual fatty acids or groups of fatty acids.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters.

Protocol: GC-MS Analysis of 3-Hydroxycapric Acid

-

Derivatization: The hydroxyl and carboxyl groups of the fatty acids are derivatized to increase their volatility for GC analysis. A common method is methylation to form fatty acid methyl esters (FAMEs), followed by silylation of the hydroxyl group to form trimethylsilyl (B98337) (TMS) ethers. This is typically achieved by reacting the fatty acid extract with a methylating agent like BF3-methanol and then a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Gas Chromatography (GC): The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms). The oven temperature is programmed to ramp up gradually to separate the different fatty acid derivatives based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact ionization), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Identification: The 3-Hydroxycapric acid derivative is identified by comparing its retention time and mass spectrum with that of a known standard or by matching the spectrum to a library of mass spectra (e.g., NIST).

-

Quantification: The concentration of 3-Hydroxycapric acid can be determined by creating a calibration curve using a pure standard of 3-Hydroxycapric acid and an internal standard.

Identification and Quantification by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a highly sensitive and specific technique that can analyze fatty acids in their native form without derivatization.

Protocol: LC-HRMS Analysis of 3-Hydroxycapric Acid

-

Sample Preparation: The fatty acid extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a syringe filter (e.g., 0.22 µm) before injection into the LC system.

-

Liquid Chromatography (LC): The sample is separated on a reverse-phase C18 column using a gradient elution with a mobile phase typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid to improve ionization.

-

High-Resolution Mass Spectrometry (HRMS): The eluent from the LC column is introduced into the mass spectrometer, which is equipped with an electrospray ionization (ESI) source (typically in negative ion mode for fatty acids). The HRMS instrument (e.g., a time-of-flight or Orbitrap mass analyzer) measures the mass-to-charge ratio of the ions with very high accuracy, allowing for the determination of the elemental composition of the molecule.

-

Identification: 3-Hydroxycapric acid is identified by its accurate mass and its retention time, which are compared to a pure standard. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions.

-

Quantification: Quantification is achieved by constructing a calibration curve with a pure standard of 3-Hydroxycapric acid and an internal standard.

Antifungal Activity Assay

The antifungal properties of 3-Hydroxycapric acid can be assessed by determining its Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Test Compound: A stock solution of 3-Hydroxycapric acid is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in a 96-well microtiter plate containing a fungal growth medium (e.g., RPMI-1640).

-

Inoculum Preparation: A standardized suspension of the target fungal strain (e.g., Candida albicans) is prepared to a specific concentration (e.g., 1-5 x 10^3 cells/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

-

Controls: Positive (medium with fungus, no compound) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions for fungal growth (e.g., 35°C for 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of 3-Hydroxycapric acid that causes complete inhibition of visible fungal growth.

Biological Activities and Signaling Pathways

While research on the specific biological activities and signaling pathways of 3-Hydroxycapric acid from royal jelly is still in its early stages, preliminary evidence and studies on related compounds suggest several areas of interest.

Antifungal Activity: 3-Hydroxy fatty acids, including 3-Hydroxycapric acid, have been shown to possess antifungal properties.[5] The proposed mechanism of action for fatty acids often involves the disruption of the fungal cell membrane integrity.

Potential Signaling Pathways:

Research on other medium-chain fatty acids found in royal jelly and other 3-hydroxy fatty acids provides clues to potential signaling pathways that may be influenced by 3-Hydroxycapric acid:

-

Inflammatory Pathways: Other major fatty acids in royal jelly, such as 10-HDA and sebacic acid, have been shown to modulate inflammatory responses by affecting the MAPK and NF-κB signaling pathways .[6] It is plausible that 3-HDA may also interact with these pathways, although this requires further investigation.

-

TRP Channel Activation: Fatty acids from royal jelly have been found to activate Transient Receptor Potential Ankyrin 1 (TRPA1) and Vanilloid 1 (TRPV1) channels .[7] These channels are involved in various physiological processes, including sensory perception and inflammation.

-

Plant Immunity (as a model): In the context of plant biology, bacterial 3-hydroxy fatty acids are recognized by the LORE (LPS-specific reduced elicitation) receptor kinase , triggering an immune response.[3] While this is in a different biological system, it highlights the potential for 3-hydroxy fatty acids to act as signaling molecules.

Further research is needed to elucidate the specific molecular targets and signaling cascades affected by 3-Hydroxycapric acid in mammalian systems.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of 3-Hydroxycapric acid.

Putative Signaling Pathways

Caption: Hypothesized signaling pathways for 3-Hydroxycapric acid.

Conclusion and Future Directions

The discovery of 3-Hydroxycapric acid in royal jelly by Weaver and colleagues in 1968 marked a significant step in understanding the intricate chemical composition of this remarkable natural product. While present in smaller quantities than other fatty acids, its demonstrated antifungal activity suggests a potential role in the overall biological properties of royal jelly. The development of advanced analytical techniques has enabled its precise quantification, providing a basis for further pharmacological studies.

For researchers, scientists, and drug development professionals, 3-Hydroxycapric acid represents an intriguing lead compound. Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways of 3-Hydroxycapric acid in mammalian cells to understand its mechanism of action.

-

Conducting comprehensive studies to evaluate its efficacy and safety in various preclinical models for infectious diseases and potentially other conditions.

-

Investigating potential synergistic effects with other bioactive components of royal jelly.

A deeper understanding of the biological role of 3-Hydroxycapric acid will not only enhance our knowledge of the therapeutic potential of royal jelly but also open new avenues for the development of novel therapeutic agents.

References

- 1. Novel fatty acids from the royal jelly of honeybees (Apis mellifera, L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The chain length of biologically produced (R)-3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptides [pubmed.ncbi.nlm.nih.gov]

- 3. ASCENION GmbH - Triggering of plant immunity through bacterial hydroxy fatty acid metabolites [ascenion.de]

- 4. Exploring fatty acids from royal jelly as a source of histone deacetylase inhibitors: from the hive to applications in human well-being and health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STUDIES ON THE LIPIDS OF ROYAL JELLY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Hydroxydecanoic acid | C10H20O3 | CID 26612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Bacterial Production of 3-Hydroxycapric Acid: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycapric acid, also known as (R)-3-hydroxydecanoic acid, is a crucial intermediate in bacterial fatty acid biosynthesis. This versatile molecule stands at a metabolic crossroads, serving as a precursor for the synthesis of saturated and unsaturated fatty acids, as well as bioactive secondary metabolites like rhamnolipids in opportunistic pathogens such as Pseudomonas aeruginosa. Understanding the intricate enzymatic pathways that govern the synthesis of 3-hydroxycapric acid is paramount for the development of novel antimicrobial agents and the bioengineering of microorganisms for the production of valuable oleochemicals. This technical guide provides an in-depth exploration of the biosynthesis of 3-hydroxycapric acid in bacteria, detailing the core enzymatic reactions, relevant quantitative data, experimental protocols for its study, and visual representations of the key pathways and workflows.

Core Biosynthesis Pathway: The Fatty Acid Synthase (FASII) System

In bacteria, the de novo synthesis of fatty acids is primarily carried out by the Type II Fatty Acid Synthase (FASII) system, a collection of discrete, soluble enzymes. The formation of (R)-3-hydroxydecanoyl-ACP is a key step in the iterative elongation cycle of this pathway. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, which is then converted to malonyl-ACP.

The core reactions leading to the formation of (R)-3-hydroxydecanoyl-ACP are as follows:

-

Condensation: The cycle initiates with the condensation of an acyl-ACP primer (acetyl-ACP in the first cycle) with malonyl-ACP, catalyzed by a β-ketoacyl-ACP synthase (KAS). For the synthesis of a 10-carbon chain, this condensation reaction will have occurred through several cycles, starting with shorter chain length acyl-ACPs. The final condensation step leading to the 10-carbon backbone is catalyzed by enzymes such as FabB or FabF.

-

Reduction: The resulting β-ketoacyl-ACP is then reduced to a (R)-3-hydroxyacyl-ACP by a NADPH-dependent β-ketoacyl-ACP reductase, encoded by the fabG gene. When the acyl chain is ten carbons long, this reaction yields (R)-3-hydroxydecanoyl-ACP.

-

Dehydration: The (R)-3-hydroxydecanoyl-ACP can then be dehydrated by a 3-hydroxyacyl-ACP dehydratase to form a trans-2-enoyl-ACP. In many bacteria, including Escherichia coli, two key dehydratases, FabA and FabZ, can perform this function.

-

Reduction: Finally, the trans-2-enoyl-ACP is reduced by an enoyl-ACP reductase (FabI) to form a saturated acyl-ACP, which can then undergo further rounds of elongation.

The central intermediate, (R)-3-hydroxydecanoyl-ACP, can be channeled into different metabolic fates, as depicted in the pathway diagram below.

Key Enzymes and Quantitative Data

The enzymes responsible for the synthesis and subsequent conversion of (R)-3-hydroxydecanoyl-ACP are critical control points in bacterial lipid metabolism. While comprehensive kinetic data for all enzymes with this specific substrate are not always available, the following table summarizes their roles and known characteristics.

| Enzyme | Gene | Organism (example) | Function | Substrate(s) | Product(s) | Kinetic Parameters (Qualitative/Quantitative) |

| β-Ketoacyl-ACP Synthase I | fabB | Escherichia coli | Condensation of malonyl-ACP with acyl-ACP | Malonyl-ACP, Octanoyl-ACP | β-Ketodecanoyl-ACP, CO₂, ACP | Essential for unsaturated fatty acid synthesis by elongating cis-3-decenoyl-ACP. |

| β-Ketoacyl-ACP Synthase II | fabF | Escherichia coli | Condensation of malonyl-ACP with acyl-ACP | Malonyl-ACP, Octanoyl-ACP | β-Ketodecanoyl-ACP, CO₂, ACP | Primarily involved in saturated fatty acid elongation. |

| β-Ketoacyl-ACP Reductase | fabG | Escherichia coli, Pseudomonas aeruginosa | Reduction of β-ketoacyl-ACP | β-Ketodecanoyl-ACP, NADPH | (R)-3-Hydroxydecanoyl-ACP, NADP⁺ | Broad substrate specificity. |

| 3-Hydroxyacyl-ACP Dehydratase | fabZ | Escherichia coli, Pseudomonas aeruginosa | Dehydration of (R)-3-hydroxyacyl-ACP | (R)-3-Hydroxydecanoyl-ACP | trans-2-Decenoyl-ACP, H₂O | Broad substrate specificity for various chain lengths. |

| 3-Hydroxydecanoyl-ACP Dehydratase/Isomerase | fabA | Escherichia coli | Dehydration and isomerization | (R)-3-Hydroxydecanoyl-ACP, trans-2-Decenoyl-ACP | trans-2-Decenoyl-ACP, cis-3-Decenoyl-ACP, H₂O | Bifunctional enzyme crucial for unsaturated fatty acid synthesis.[1][2][3] |

| Enoyl-ACP Reductase | fabI | Escherichia coli, Pseudomonas aeruginosa | Reduction of trans-2-enoyl-ACP | trans-2-Decenoyl-ACP, NADH | Decanoyl-ACP, NAD⁺ | Essential for saturated fatty acid synthesis. |

| 3-(3-hydroxydecanoyloxy)decanoate synthase | rhlA | Pseudomonas aeruginosa | Dimerization of (R)-3-hydroxydecanoyl-ACP | 2x (R)-3-Hydroxydecanoyl-ACP | 3-(3-hydroxydecanoyloxy)decanoate (HAA), 2x ACP | Highly specific for 10-carbon acyl-ACP intermediates.[4][5] |

Experimental Protocols

The study of 3-hydroxycapric acid biosynthesis involves a variety of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Recombinant Expression and Purification of His-tagged FASII Enzymes (e.g., FabZ)

This protocol describes the expression of a His-tagged FASII enzyme in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli BL21(DE3) cells

-

Expression vector with a His-tag (e.g., pET-28a) containing the gene of interest (fabZ)

-

Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity resin

-

SDS-PAGE materials

Procedure:

-

Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to incubate for 4-6 hours at 30°C or overnight at 18°C.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in 30 mL of lysis buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA resin with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 10 column volumes of wash buffer.

-

Elute the His-tagged protein with 5 column volumes of elution buffer.

-

-

Analysis: Analyze the fractions by SDS-PAGE to confirm the purity and size of the recombinant protein.

-

Buffer Exchange: Perform dialysis or use a desalting column to exchange the buffer to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

In Vitro Fatty Acid Synthesis Assay

This assay reconstitutes the FASII pathway in vitro to monitor the synthesis of fatty acids, including 3-hydroxycapric acid.

Materials:

-

Purified FASII enzymes (FabD, FabH, FabG, FabZ/FabA, FabI, ACP)

-

Acetyl-CoA

-

[¹⁴C]-Malonyl-CoA (radiolabeled)

-

NADPH and NADH

-

Reaction buffer (100 mM sodium phosphate (B84403) pH 7.0, 1 mM DTT)

-

Quenching solution (10% acetic acid in methanol)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified FASII enzymes, ACP, acetyl-CoA, NADPH, and NADH.

-

Initiation: Start the reaction by adding [¹⁴C]-malonyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding the quenching solution.

-

Extraction: Extract the fatty acids with an organic solvent (e.g., hexane).

-

Quantification: Measure the incorporation of radioactivity into the organic phase using a scintillation counter. This reflects the total amount of fatty acids synthesized.

-

Analysis of Intermediates: For analysis of specific intermediates like 3-hydroxycapric acid, the reaction can be modified by omitting downstream enzymes (e.g., FabI) and the products analyzed by techniques like TLC or LC-MS.

Quantification of 3-Hydroxycapric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of 3-hydroxycapric acid in bacterial cultures or in vitro reaction mixtures.

Materials:

-

Bacterial culture supernatant or cell pellet

-

Internal standard (e.g., deuterated 3-hydroxycapric acid)

-

Ethyl acetate

-

6 M HCl

-

Anhydrous sodium sulfate

-

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

To a known volume of sample, add the internal standard.

-

Acidify the sample to pH < 2 with 6 M HCl.

-

-

Extraction:

-

Extract the acidified sample twice with an equal volume of ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Derivatization:

-

Add the derivatizing agent to the dried extract and heat at 60-80°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a suitable capillary column (e.g., HP-5MS).

-

Program the oven temperature for optimal separation.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for the TMS derivative of 3-hydroxycapric acid and its internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 3-hydroxycapric acid.

-

Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

-

Metabolic Flux Analysis

To understand the flow of carbon through the fatty acid biosynthesis pathway and the partitioning of 3-hydroxydecanoyl-ACP into different branches, ¹³C-metabolic flux analysis (¹³C-MFA) can be employed. This powerful technique involves feeding the bacteria a ¹³C-labeled carbon source (e.g., [1,2-¹³C]glucose) and analyzing the labeling patterns of proteinogenic amino acids and other metabolites by MS or NMR. The data is then used to constrain a metabolic model and calculate the intracellular fluxes.

Conclusion

The biosynthesis of 3-hydroxycapric acid is a central process in bacterial metabolism, with significant implications for both fundamental microbiology and applied biotechnology. The FASII pathway provides the primary route for its synthesis, while enzymes like FabA and RhlA play crucial roles in diverting this intermediate towards the production of unsaturated fatty acids and rhamnolipids, respectively. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for researchers to investigate this pathway, quantify its intermediates and products, and ultimately harness this knowledge for the development of new therapeutics and bio-based chemicals. Further research to elucidate the precise kinetic parameters of the key enzymes will undoubtedly provide deeper insights into the regulation of this important metabolic junction.

References

The Pivotal Role of 3-Hydroxy Fatty Acids in Microbial Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy fatty acids (3-OH-FAs) are a class of hydroxylated lipids that play a crucial and multifaceted role in the intricate world of microbial communication. Once primarily recognized as structural components of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria, a growing body of research has illuminated their function as key signaling molecules. These amphipathic molecules are involved in a range of microbial processes, including population density-dependent gene regulation (quorum sensing), the formation of resilient microbial communities (biofilms), and the complex dialogue between microbes and their hosts. This in-depth technical guide provides a comprehensive overview of the biological roles of 3-OH-FAs in microbial signaling, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.

3-Hydroxy Fatty Acids in Quorum Sensing

Quorum sensing is a sophisticated mechanism of bacterial cell-to-cell communication that allows for the coordination of gene expression in response to population density. This process relies on the production, release, and detection of small signaling molecules called autoinducers. Specific 3-OH-FAs have been identified as key autoinducers in certain bacterial species, most notably in the plant pathogen Ralstonia solanacearum.

Signaling Molecules in Ralstonia solanacearum

R. solanacearum utilizes two primary 3-OH-FA derivatives as quorum-sensing signals to regulate its virulence and biofilm formation[1][2][3]:

-

3-Hydroxypalmitic acid methyl ester (3-OH-PAME)

-

(R)-methyl-3-hydroxymyristate ((R)-3-OH-MAME)

These molecules are synthesized by the methyltransferase PhcB and are sensed by the histidine kinase PhcS[4]. As the bacterial population density increases, the concentration of these signaling molecules rises, leading to the activation of the Phc quorum-sensing system. This, in turn, triggers the expression of a wide array of genes, including those responsible for the production of exopolysaccharides (EPS), which are critical for biofilm formation and virulence[1][5].

Quantitative Data on 3-OH-FA Signaling

The activity of these signaling molecules is observed at very low concentrations, highlighting their potency as autoinducers.

| Signaling Molecule | Bacterial Species | Effective Concentration | Reference |

| 3-Hydroxypalmitic acid methyl ester (3-OH-PAME) | Ralstonia solanacearum | ≤1 nM | [6][7] |

| (R)-methyl-3-hydroxymyristate ((R)-3-OH-MAME) | Ralstonia solanacearum | Not explicitly quantified, but acts as the primary QS signal in many strains. | [4] |

Signaling Pathway in Ralstonia solanacearum

The Phc quorum-sensing cascade in R. solanacearum is a well-characterized pathway that demonstrates the central role of 3-OH-FAs in regulating virulence.

Role of 3-Hydroxy Fatty Acids in Biofilm Formation

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. This mode of growth provides protection from environmental stresses and antimicrobial agents. 3-OH-FAs have been implicated in the formation and maintenance of biofilms, particularly in Pseudomonas aeruginosa.

Enrichment of 3-OH-FAs in Pseudomonas aeruginosa Biofilms

Studies have shown that the fatty acid composition of P. aeruginosa cells within a biofilm differs significantly from their free-swimming (planktonic) counterparts. Notably, biofilms exhibit a higher proportion of hydroxy fatty acids[8][9][10].

| Fatty Acid Class | Planktonic Cells (mol%) | Biofilm Cells (mol%) | Reference |

| Hydroxy fatty acids | ~15.2% | ~17.8% | [11] |

| Saturated fatty acids | ~31.6% | ~24.1% | [8] |

| Cyclopropane fatty acids | ~9.6% | Lower proportion in biofilms | [8] |

The increase in hydroxy fatty acids, particularly 3-hydroxydecanoic acid (3-OH-C10:0), within the biofilm suggests a role in maintaining the structural integrity of the biofilm matrix or in adapting the cell membrane to the biofilm lifestyle[11].

Hypothetical Role of 3-OH-FAs in Biofilm Structure

The accumulation of 3-OH-FAs in biofilms may contribute to the physical properties of the extracellular matrix and the cell membranes of the embedded bacteria.

Experimental Protocols

Extraction and Quantification of 3-OH-FAs from Bacterial Cultures

This protocol details a robust method for the extraction, derivatization, and quantification of 3-OH-FAs from bacterial cultures using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Bacterial culture

-

Internal standards (e.g., stable isotope-labeled 3-OH-FAs)

-

10 M NaOH

-

6 M HCl

-

Ethyl acetate

-

Nitrogen gas

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation:

-

To 500 µL of bacterial culture supernatant or cell lysate, add a known amount of internal standard.

-

For total 3-OH-FA analysis (free and esterified), hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating for 30 minutes. For free 3-OH-FAs, omit this step.

-

-

Acidification and Extraction:

-

Acidify the samples with 6 M HCl.

-

Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.

-

Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add 100 µL of BSTFA with 1% TMCS.

-

Incubate at 80°C for 1 hour to convert the 3-OH-FAs into their trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions (Example):

-

Initial oven temperature: 80°C for 5 minutes.

-

Ramp 1: 3.8°C/min to 200°C.

-

Ramp 2: 15°C/min to 290°C, hold for 6 minutes.

-

-

MS Conditions:

-

Operate in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ions of the TMS-derivatized 3-OH-FAs and their corresponding internal standards.

-

-

-

Quantification:

-

Calculate the concentration of each 3-OH-FA by comparing the peak area of the analyte to that of its corresponding internal standard.

-

Biofilm Formation Assay in Response to 3-OH-FAs

This protocol allows for the quantitative assessment of biofilm formation by a bacterial strain in the presence of varying concentrations of a specific 3-OH-FA.

Materials:

-

Bacterial strain of interest

-

Appropriate growth medium

-

Sterile 96-well microtiter plates

-

3-OH-FA stock solution (dissolved in a suitable solvent, e.g., ethanol)

-

0.1% Crystal Violet solution

-

30% Acetic acid

Procedure:

-

Preparation of Inoculum:

-

Grow an overnight culture of the bacterial strain.

-

Dilute the culture in fresh medium to a starting OD₆₀₀ of approximately 0.05.

-

-

Assay Setup:

-

In the wells of a 96-well plate, add the desired concentrations of the 3-OH-FA. Include a solvent control (medium with the same amount of solvent used for the 3-OH-FA stock) and a negative control (medium only).

-

Add the diluted bacterial culture to each well.

-

Incubate the plate under appropriate conditions (e.g., 24-48 hours at a specific temperature) without shaking.

-

-

Staining and Quantification:

-

Carefully remove the planktonic cells by gently washing the wells with sterile water.

-

Add 125 µL of 0.1% crystal violet to each well and incubate for 10-15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells again with water to remove excess stain.

-

Air dry the plate.

-

Solubilize the bound crystal violet by adding 125 µL of 30% acetic acid to each well.

-

Measure the absorbance at 550 nm using a microplate reader.

-

-

Data Analysis:

-

Compare the absorbance values of the wells treated with the 3-OH-FA to the solvent control to determine the effect on biofilm formation.

-

Experimental Workflow for Studying 3-OH-FA Signaling

A systematic approach is crucial for elucidating the role of a specific 3-OH-FA in a bacterial signaling pathway.

Conclusion and Future Directions

3-Hydroxy fatty acids have emerged as a significant class of signaling molecules in the microbial world, mediating complex behaviors such as quorum sensing and biofilm formation, as well as intricate interactions with host organisms. The examples of 3-OH-PAME and (R)-3-OH-MAME in Ralstonia solanacearum and the enrichment of 3-OH-FAs in Pseudomonas aeruginosa biofilms underscore their importance. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate these fascinating molecules.

Future research in this field should focus on:

-

Identifying novel 3-OH-FA signaling molecules in a wider range of microbial species.

-

Elucidating the enzymatic pathways responsible for their synthesis and the specific receptors involved in their detection.

-

Quantifying the production and signaling thresholds of these molecules under various environmental conditions.

-

Exploring the potential of targeting 3-OH-FA signaling pathways for the development of novel antimicrobial and anti-biofilm strategies.

By continuing to unravel the roles of 3-hydroxy fatty acids in microbial communication, we can gain deeper insights into the functioning of microbial communities and develop new approaches to control their behavior in medical, industrial, and environmental contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. The phc Quorum-Sensing System in Ralstonia solanacearum Species Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 3-Hydroxymyristate, a Diffusible Signal Mediating phc Quorum Sensing in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum. | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishlarvae.org [fishlarvae.org]

- 9. Characterization of Pseudomonas aeruginosa fatty acid profiles in biofilms and batch planktonic cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

The Antibacterial Potential of 3-Hydroxycapric Acid Against Oral Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oral diseases, primarily driven by pathogenic bacteria, remain a significant global health concern. The increasing prevalence of antibiotic resistance necessitates the exploration of novel antimicrobial agents. This technical guide delves into the potential of 3-Hydroxycapric acid, a medium-chain hydroxy fatty acid, as a therapeutic agent against key oral pathogens. While direct research on 3-Hydroxycapric acid is nascent, this document synthesizes existing knowledge on the antibacterial properties of medium-chain fatty acids (MCFAs), proposes a likely mechanism of action, provides detailed experimental protocols for its evaluation, and outlines potential signaling pathways involved in its antimicrobial activity.

Introduction: The Promise of Medium-Chain Fatty Acids in Oral Health

The oral cavity harbors a complex and dynamic microbial ecosystem. An imbalance in this microbiome, often characterized by the overgrowth of specific pathogens, can lead to prevalent diseases such as dental caries and periodontitis. Key etiological agents include the acid-producing Streptococcus mutans and the anaerobic, inflammatory Porphyromonas gingivalis.

Medium-chain fatty acids (MCFAs), with carbon chains ranging from 6 to 12 atoms, have garnered attention for their broad-spectrum antimicrobial properties.[1][2] Capric acid (C10), the parent molecule of 3-Hydroxycapric acid, has demonstrated inhibitory effects against a variety of oral bacteria.[3] The addition of a hydroxyl group, as in 3-Hydroxycapric acid, may alter its physicochemical properties, potentially enhancing its antimicrobial efficacy and specificity. This guide explores the current understanding and future research directions for 3-Hydroxycapric acid as a targeted antibacterial agent in oral healthcare.

Quantitative Data on the Antibacterial Activity of Medium-Chain Fatty Acids Against Oral Pathogens

Direct quantitative data, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for 3-Hydroxycapric acid against specific oral pathogens, are not yet available in peer-reviewed literature. However, studies on related MCFAs provide a strong indication of its potential efficacy. The following table summarizes the reported MIC values for capric acid and other relevant MCFAs against key oral bacteria.

| Fatty Acid | Oral Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

| Capric Acid (C10) | Streptococcus mutans | Broadly inhibitory | [2][3] |

| Capric Acid (C10) | Porphyromonas gingivalis | 1.25 mM | [4] |

| Lauric Acid (C12) | Streptococcus mutans | Broadly inhibitory | [2][3] |

| Octanoic Acid (C8) | Porphyromonas gingivalis | 5 mM | [4] |

Note: The data presented above is for capric acid and other MCFAs and should be considered as indicative of the potential activity of 3-Hydroxycapric acid. Further research is imperative to establish the specific MIC and MBC values for 3-Hydroxycapric acid against a comprehensive panel of oral pathogens.

Proposed Mechanism of Action of 3-Hydroxycapric Acid

The primary antibacterial mechanism of medium-chain fatty acids is widely accepted to be the disruption of the bacterial cell membrane.[5][6][7] The lipophilic nature of the fatty acid allows it to intercalate into the phospholipid bilayer of the bacterial cell membrane. This insertion is believed to cause a series of detrimental events, ultimately leading to cell death.

The proposed mechanism for 3-Hydroxycapric acid involves the following steps:

-

Adsorption and Intercalation: The 3-Hydroxycapric acid molecule, due to its amphipathic nature, adsorbs to the surface of the bacterial cell membrane. Its hydrocarbon tail then inserts into the hydrophobic core of the lipid bilayer.

-

Membrane Fluidity Alteration: The presence of the fatty acid molecules within the membrane disrupts the ordered packing of the phospholipids, leading to an increase in membrane fluidity.

-

Increased Permeability: This disruption creates transient pores or channels in the membrane, increasing its permeability to ions and small molecules.

-

Dissipation of Ion Gradients: The increased permeability leads to the leakage of essential intracellular components, such as potassium ions (K+) and ATP, and the dissipation of the proton motive force, which is crucial for energy production.

-

Inhibition of Cellular Processes: The loss of membrane integrity and energy potential inhibits essential cellular processes, including nutrient transport and ATP synthesis.

-

Cell Lysis and Death: The cumulative damage to the cell membrane results in the lysis of the bacterial cell and subsequent death.

Visualizing the Proposed Mechanism of Action

Caption: Proposed mechanism of 3-Hydroxycapric acid's antibacterial action.

Detailed Experimental Protocols

To rigorously assess the antibacterial properties of 3-Hydroxycapric acid against oral pathogens, standardized methodologies are essential. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used and standardized technique.[8][9]

Materials:

-

3-Hydroxycapric acid stock solution (in a suitable solvent, e.g., DMSO or ethanol)

-

Sterile 96-well microtiter plates

-

Appropriate sterile liquid growth medium for the target oral pathogen (e.g., Brain Heart Infusion broth for S. mutans, supplemented Tryptic Soy Broth for P. gingivalis)

-

Standardized inoculum of the test oral pathogen (adjusted to a 0.5 McFarland standard, typically ~1.5 x 10⁸ CFU/mL)

-

Sterile pipette tips and multichannel pipette

-

Incubator with appropriate atmospheric conditions (e.g., anaerobic chamber for P. gingivalis)

Procedure:

-

Preparation of Dilution Series:

-

Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the 3-Hydroxycapric acid stock solution (at a concentration that is twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no 3-Hydroxycapric acid).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation:

-

Dilute the standardized bacterial inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.

-

-

Incubation:

-

Cover the plate and incubate under the appropriate conditions (temperature, atmosphere, and duration) for the specific oral pathogen being tested (e.g., 37°C for 24-48 hours in an anaerobic environment for P. gingivalis).

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 3-Hydroxycapric acid in which there is no visible growth.

-

Visualizing the MIC Assay Workflow

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][10][11] This assay is performed as a subsequent step to the MIC determination.

Materials:

-

Results from the MIC assay

-

Sterile agar (B569324) plates with appropriate growth medium

-

Sterile pipette and spreader

-

Incubator with appropriate atmospheric conditions

Procedure:

-

Subculturing from MIC Plate:

-

From the wells of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 100 µL aliquot.

-

Spread the aliquot onto a sterile agar plate.

-

-

Incubation:

-

Incubate the agar plates under the same conditions as the initial MIC assay for a sufficient duration to allow for colony formation.

-

-

Determination of MBC:

-

After incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration of 3-Hydroxycapric acid that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum count.

-

Visualizing the MBC Assay Workflow

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.

Signaling Pathways and Future Directions

Currently, there is no specific information available on the signaling pathways in oral pathogens that are directly affected by 3-Hydroxycapric acid. The primary mechanism of action is believed to be direct membrane disruption, which may not involve classical signaling cascades. However, sublethal concentrations of 3-Hydroxycapric acid could potentially induce stress responses in bacteria. Future research should investigate:

-

Transcriptomic and Proteomic Analyses: To identify changes in gene and protein expression in oral pathogens upon exposure to sublethal concentrations of 3-Hydroxycapric acid. This could reveal stress response pathways and potential secondary targets.

-

Biofilm Inhibition and Disruption: A critical aspect of the pathogenicity of oral bacteria is their ability to form biofilms.[12] Studies should be conducted to determine the efficacy of 3-Hydroxycapric acid in preventing biofilm formation and disrupting established biofilms of key oral pathogens.

-

Synergistic Effects: Investigating the combination of 3-Hydroxycapric acid with other antimicrobial agents (e.g., chlorhexidine, fluoride) could reveal synergistic interactions, potentially leading to more effective and lower-dose therapeutic strategies.

-

In Vivo Studies: Preclinical and clinical studies are necessary to evaluate the safety and efficacy of 3-Hydroxycapric acid in a complex oral environment.

Conclusion

While direct evidence is still emerging, the existing body of research on medium-chain fatty acids provides a strong rationale for investigating 3-Hydroxycapric acid as a novel antibacterial agent against oral pathogens. Its proposed mechanism of action, centered on the disruption of the bacterial cell membrane, makes it a promising candidate for combating antibiotic-resistant strains. The detailed experimental protocols provided in this guide offer a clear framework for future research to quantify its efficacy and elucidate its precise mechanisms of action. Further exploration of 3-Hydroxycapric acid could pave the way for its incorporation into new oral care products and therapeutic interventions to improve global oral health.

References

- 1. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of the Effects of Food Additives on Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Marked synergistic bactericidal effects and mode of action of medium-chain fatty acids in combination with organic acids against Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. microchemlab.com [microchemlab.com]

- 11. benchchem.com [benchchem.com]

- 12. New approaches to combat Porphyromonas gingivalis biofilms - PMC [pmc.ncbi.nlm.nih.gov]

The Keystone of Endotoxicity: A Technical Guide to 3-Hydroxycapric Acid in the Lipopolysaccharide of Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipopolysaccharide (LPS), the primary component of the outer membrane of Gram-negative bacteria, is a potent initiator of the innate immune response, with its Lipid A moiety being the principal endotoxic center. Integral to the structure of Lipid A are 3-hydroxy fatty acids, which serve as the primary acyl chains attached to the diglucosamine backbone. This technical guide focuses on 3-hydroxycapric acid (3-OHC10:0), a medium-chain 3-hydroxy fatty acid characteristic of the Lipid A from several Gram-negative species. We delve into its structural role, its critical function in the activation of the Toll-like receptor 4 (TLR4) signaling pathway, its utility as a biomarker for bacterial detection, and the analytical methodologies for its quantification. This document serves as a comprehensive resource, providing structured data, detailed experimental protocols, and visual pathways to aid researchers and drug development professionals in understanding and targeting this key molecular component.

Introduction: The Architecture of an Endotoxin

Gram-negative bacteria are characterized by an outer membrane that serves as a formidable protective barrier. This membrane's outer leaflet is dominated by lipopolysaccharide (LPS), a large glycolipid essential for bacterial viability and structural integrity.[1] LPS is composed of three distinct domains:

-

O-Antigen : A repeating polysaccharide chain that is the primary surface antigen and is highly variable between bacterial serotypes.

-

Core Oligosaccharide : A conserved sugar chain that links the O-Antigen to Lipid A.

-

Lipid A : The hydrophobic anchor of the LPS molecule, embedded in the outer membrane. It is the most conserved part of LPS and is responsible for its endotoxic activity, triggering a powerful immune response in mammals.[2]

The core of Lipid A is a phosphorylated β-(1→6)-linked diglucosamine disaccharide. Covalently attached to this backbone are several fatty acid chains. These are categorized as "primary" (amide- and ester-linked directly to the sugar backbone) and "secondary" (ester-linked to the 3-hydroxy group of a primary fatty acid). The primary acyl chains are predominantly 3-hydroxy fatty acids, and their chain length is a key determinant of the immunological potency of the LPS molecule.[3]

3-Hydroxycapric acid (also known as 3-hydroxydecanoic acid, 3-OH C10:0) is a 10-carbon saturated 3-hydroxy fatty acid. Its presence is characteristic of the Lipid A of specific Gram-negative bacteria, most notably Pseudomonas aeruginosa.[4][5] Understanding its structure, function, and detection is paramount for diagnosing infections and developing novel therapeutics that can modulate or block the septic cascade initiated by LPS.

Immunological Recognition: The TLR4 Signaling Cascade

The innate immune system recognizes LPS through a sophisticated receptor complex. The binding of LPS initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, a critical step in fighting infection but also a potential trigger for septic shock if dysregulated.[6]

The key players in this recognition event are:

-

LPS-Binding Protein (LBP) : An acute-phase protein in the plasma that binds to LPS aggregates.

-

CD14 : A glycosylphosphatidylinositol (GPI)-anchored or soluble protein that receives monomeric LPS from LBP.

-

Myeloid Differentiation factor 2 (MD-2) : A co-receptor that forms a stable complex with TLR4 on the cell surface. MD-2 contains a deep hydrophobic pocket that directly binds the acyl chains of Lipid A.

-

Toll-Like Receptor 4 (TLR4) : The transmembrane signaling receptor. The binding of the LPS-MD-2 complex induces the homodimerization of TLR4, triggering intracellular signaling.[7]

Upon dimerization, TLR4 recruits intracellular adaptor proteins via its Toll/interleukin-1 receptor (TIR) domain, initiating two principal downstream pathways:

-

MyD88-Dependent Pathway : This is the early-phase response. The TLR4 dimer recruits the adaptors Mal (TIRAP) and MyD88, leading to the activation of IRAK kinases and the TRAF6 E3 ubiquitin ligase. This culminates in the activation of the transcription factor NF-κB and MAP kinases, driving the expression of numerous pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8]

-

TRIF-Dependent Pathway : This is a delayed response that occurs after the internalization of the TLR4 complex. It involves the adaptors TRAM and TRIF. This pathway leads to the activation of the transcription factor IRF3, which is essential for the production of type I interferons (IFN-α and IFN-β).[7][8]

The precise structure of Lipid A, including the number and length of its acyl chains like 3-hydroxycapric acid, is crucial for its fit within the MD-2 pocket and the subsequent dimerization and activation of TLR4.[9]

Quantitative Data: 3-Hydroxy Fatty Acid Diversity in Lipid A

The fatty acid composition of Lipid A is not uniform across all Gram-negative bacteria. The chain length of the primary 3-hydroxy fatty acids is a key variable. While Escherichia coli and Salmonella species predominantly feature 3-hydroxytetradecanoic acid (3-OH C14:0), other genera utilize different chain lengths.[6][10] This diversity is immunologically significant, as it affects the binding affinity to the MD-2/TLR4 complex. The following table summarizes the 3-hydroxy fatty acid composition of Lipid A from several representative Gram-negative bacteria, highlighting the presence of 3-hydroxycapric acid (3-OH C10:0).

| Bacterial Species | Primary 3-Hydroxy Fatty Acids (3-OH FA) in Lipid A | Molar Ratio / Relative Abundance | Reference(s) |

| Pseudomonas aeruginosa | 3-OH C10:0, 3-OH C12:0, 2-OH C12:0 | Variable by strain and culture conditions. 3-OH C12:0 is often the most abundant hydroxy fatty acid. | [4][5][11] |

| Bordetella parapertussis | 3-OH C10:0, 3-OH C14:0 | Molar ratio of (3-OH C10:0) : (3-OH C14:0) is approximately 0.5 : 2.0 (or 1:4). | [5] |

| Bordetella pertussis | 3-OH C10:0, 3-OH C12:0, 3-OH C14:0 | Qualitative data indicates presence; 3-OH C14:0 and 3-OH C10:0 are major components of the bound lipids. | [8] |

| Vibrio cholerae | 3-OH C12:0 (3-hydroxylaurate), 3-OH C14:0 | Predominantly hexa-acylated with 3-OH C12:0 and 3-OH C14:0 as primary chains. | [1][12][13] |

| Escherichia coli | 3-OH C14:0 (3-hydroxymyristate) | Predominantly contains 3-OH C14:0. 3-OH C10:0 is not a typical component. | [6][14] |

| Salmonella enterica | 3-OH C14:0 (3-hydroxymyristate) | Predominantly contains 3-OH C14:0. A study of S. Typhi showed 3-OH C14:0 comprised 55.9% of total Lipid A fatty acids. | [10][14] |

| Helicobacter pylori | 3-OH C16:0, 3-OH C18:0 | Characterized by longer-chain 3-hydroxy fatty acids; lacks 3-OH C10:0. This contributes to its lower endotoxic activity. | [6][15] |

Note: The ratios and abundances can vary based on bacterial strain, growth phase, and environmental conditions such as temperature.

Experimental Protocols for Analysis

The quantification of 3-hydroxycapric acid, typically as a proxy for total LPS from specific bacteria, relies on sophisticated analytical techniques. The most common approach involves hydrolysis to release the fatty acids from the Lipid A backbone, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for quantifying 3-hydroxy fatty acids. The protocol involves converting the non-volatile fatty acids into volatile derivatives for analysis.

Methodology:

-

Sample Preparation & Hydrolysis :

-

Start with a known quantity of sample (e.g., bacterial pellet, plasma, tissue homogenate).

-

Add an internal standard, such as a stable isotope-labeled 3-hydroxy fatty acid (e.g., ¹³C-labeled 3-OH C10:0), to correct for sample loss during preparation.

-

Perform hydrolysis to cleave fatty acids from Lipid A. Alkaline hydrolysis (e.g., using 4 M NaOH at 100°C for 4 hours) is preferred over acidic hydrolysis to minimize degradation of the 3-hydroxy fatty acids.

-

Neutralize the sample with a strong acid (e.g., 6 M HCl).

-

-

Liquid-Liquid Extraction :

-

Extract the released fatty acids from the aqueous solution using an organic solvent such as ethyl acetate (B1210297) or a chloroform:methanol mixture.

-

Perform the extraction twice to ensure complete recovery.

-

Combine the organic phases and evaporate the solvent to dryness under a stream of nitrogen gas.

-

-

Derivatization :

-

The dried extract contains free fatty acids, which are not volatile enough for GC analysis.

-

Derivatize both the carboxyl and hydroxyl groups. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). This reaction is typically carried out at 80°C for 1 hour. This converts the analyte into its volatile trimethylsilyl (B98337) (TMS) ether/ester derivative.

-

-

GC-MS Analysis :

-

Inject the derivatized sample into the GC-MS system.

-

Gas Chromatography : Use a non-polar capillary column (e.g., HP-5MS) to separate the fatty acid derivatives based on their boiling points and interaction with the stationary phase. A typical temperature program starts at a low temperature (e.g., 80°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 290°C) to elute all compounds.

-

Mass Spectrometry : As the compounds elute from the GC column, they are ionized (typically by Electron Impact, EI) and fragmented. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to detect and quantify specific, characteristic fragment ions for the analyte and the internal standard, ensuring high sensitivity and specificity.

-

-

Quantification :

-

Create a calibration curve using known concentrations of a 3-hydroxycapric acid standard.

-

Calculate the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Protocol: Analysis of Intact Lipid A by LC-MS

Liquid chromatography-mass spectrometry can be used to analyze the entire Lipid A molecule without prior hydrolysis, providing structural information about the complete acylation pattern.

Methodology:

-

LPS/Lipid A Extraction :

-

Isolate LPS from bacterial cultures using methods like the hot phenol-water extraction.

-

To isolate Lipid A, perform mild acid hydrolysis on the purified LPS (e.g., 1% acetic acid at 100°C for 1-2 hours) to cleave the ketosidic linkage between the core oligosaccharide and Lipid A.

-

Centrifuge the sample; the insoluble Lipid A will form a pellet. Wash the pellet multiple times with water and/or ethanol (B145695) to remove sugars.

-

-

LC Separation :

-

Resuspend the purified Lipid A in a suitable solvent (e.g., a chloroform:methanol mixture).

-

Inject the sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Use a reversed-phase column (e.g., C18) for separation.

-

The mobile phases typically consist of an organic solvent system, often containing a volatile modifier like ammonia (B1221849) or formic acid to improve ionization and peak shape. A gradient elution program is used to separate the different Lipid A species based on their hydrophobicity.

-

-

MS Analysis :

-

The eluent from the LC column is directed into the ion source of the mass spectrometer, typically an Electrospray Ionization (ESI) source operated in negative ion mode, as the phosphate (B84403) groups on Lipid A are readily deprotonated.

-

The mass analyzer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) acquires high-resolution mass spectra, allowing for the determination of the exact mass of the different Lipid A species eluting from the column.

-

Tandem mass spectrometry (MS/MS) can be performed by selecting a specific Lipid A ion, fragmenting it, and analyzing the resulting product ions. This provides detailed structural information, including the identity and location of the various fatty acid chains.

-

References

- 1. Amino acid addition to Vibrio cholerae LPS establishes a link between surface remodeling in Gram-positive and Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Lipid analysis of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural characterization of Bordetella parapertussis lipid A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Analyses of Lipid A Diversity in Gram-Negative Intestinal Bacteria Using Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characteristic lipids of Bordetella pertussis: simple fatty acid composition, hydroxy fatty acids, and an ornithine-containing lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Structural characterization of the lipid A component of Helicobacter pylori rough- and smooth-form lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elucidation of a novel Vibrio cholerae lipid A secondary hydroxy-acyltransferase and its role in innate immune recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of the lipopolysaccharide from Vibrio cholerae 395 (Ogawa) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Lipid A in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Dual Role of 3-Hydroxy Fatty Acids in Host-Pathogen Interactions: A Technical Guide

Executive Summary: 3-Hydroxy fatty acids (3-OH FAs) are hydroxylated lipids that serve as crucial signaling molecules and structural components in the complex interplay between hosts and pathogens. Originating from both bacterial metabolism, particularly as integral parts of the lipopolysaccharide (LPS) in Gram-negative bacteria, and from host mitochondrial fatty acid β-oxidation, these molecules play a multifaceted role. In host defense, they function as Pathogen-Associated Molecular Patterns (PAMPs) that trigger innate immune responses through specific receptors like Toll-like receptor 4 (TLR4) in mammals and the LORE receptor in plants. Conversely, certain pathogens exploit 3-OH FAs to evade immune detection and promote their survival. Their unique presence in bacteria also positions them as valuable biomarkers for the diagnosis of infections. This technical guide provides an in-depth exploration of the functions of 3-OH FAs, details key experimental protocols for their analysis, and summarizes quantitative data to inform researchers, scientists, and drug development professionals.

Introduction to 3-Hydroxy Fatty Acids

3-Hydroxy fatty acids (3-OH FAs) are characterized by a hydroxyl group on the third carbon (β-carbon) of the fatty acid chain.[1] They are amphiphilic molecules whose hydrocarbon chains can be saturated or unsaturated, linear or branched.[1] While they are intermediate products of mitochondrial fatty acid oxidation in eukaryotes, they are famously known as signature components of the Lipid A moiety of lipopolysaccharide (LPS), the major endotoxin (B1171834) of Gram-negative bacteria.[2][3] This dual origin is a critical consideration in their study, as their presence in a host can signify either a pathogenic invasion or a metabolic process.[2][4] Their chain length, ranging from short to very long, often dictates their specific biological function and the host receptors they interact with.

3-OH FAs as Pathogen-Associated Molecular Patterns (PAMPs)

The host immune system has evolved to recognize conserved microbial structures, known as PAMPs, to initiate a defensive response. 3-OH FAs, particularly those of bacterial origin, are potent PAMPs in both the plant and animal kingdoms.

Recognition in Plants

In plants like Arabidopsis thaliana, medium-chain 3-OH FAs (mc-3-OH-FAs) with acyl chains of 8 to 12 carbons are recognized as potent elicitors of Pattern-Triggered Immunity (PTI).[5][6] This recognition is mediated by the cell-surface receptor kinase LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE).[6][7][8][9] Free (R)-3-hydroxydecanoic acid (3-OH-C10:0) has been identified as the strongest immune elicitor in this context.[6][7] The sensing of these simple bacterial metabolites by LORE activates downstream signaling, including cytosolic calcium influx and the production of reactive oxygen species (ROS), leading to enhanced resistance against pathogenic bacteria like Pseudomonas syringae.[5][6] Interestingly, more complex molecules containing 3-OH-FA building blocks, such as intact LPS or rhamnolipids, do not trigger this specific LORE-dependent response, highlighting the plant's ability to sense the free metabolite.[7][9]

Recognition in Mammals

In mammals, 3-OH FAs are primarily recognized as part of the larger LPS molecule. The lipid A component of LPS, which contains multiple 3-OH FA chains (typically C10 to C18), is the principal PAMP responsible for endotoxic activity.[2] The recognition of LPS is a multi-step process involving the Lipopolysaccharide Binding Protein (LBP), which extracts LPS from the bacterial membrane and presents it to the CD14 receptor. CD14 then loads LPS onto the myeloid differentiation factor 2 (MD-2) and Toll-like receptor 4 (TLR4) complex.[10] This binding event induces the dimerization of the TLR4-MD-2 complex, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines, triggering a potent innate immune response characteristic of sepsis.[10][11][12]

References

- 1. Frontiers | Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions [frontiersin.org]

- 2. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 3. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Limitations in the use of 3-hydroxy fatty acid analysis to determine endotoxin in mammalian samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ASCENION GmbH - Triggering of plant immunity through bacterial hydroxy fatty acid metabolites [ascenion.de]

- 6. researchgate.net [researchgate.net]

- 7. Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bacterial rhamnolipids and their 3-hydroxyalkanoate precursors activate Arabidopsis innate immunity through two independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Saturated fatty acids trigger TLR4-mediated inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fatty Acids Modulate Toll-like Receptor 4 Activation through Regulation of Receptor Dimerization and Recruitment into Lipid Rafts in a Reactive Oxygen Species-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

3-Hydroxycapric Acid: An In-Depth Technical Guide on its Impact on Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycapric acid, also known as 3-hydroxydecanoic acid (3-HDCA), is a medium-chain 3-hydroxy fatty acid. As an intermediate in fatty acid β-oxidation, its role in cellular bioenergetics is of significant interest, particularly concerning its impact on mitochondrial function.[1] Dysregulation of fatty acid oxidation and the accumulation of its intermediates have been implicated in various metabolic disorders. This technical guide provides a comprehensive overview of the current understanding of 3-hydroxycapric acid's effects on mitochondria, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Metabolic Context: Fatty Acid β-Oxidation

3-Hydroxycapric acid is a key intermediate in the mitochondrial β-oxidation of capric acid (a 10-carbon fatty acid). This metabolic pathway is a major source of cellular energy, particularly in tissues with high energy demands such as the heart and skeletal muscle. The process involves a cyclical series of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. These products then enter the citric acid cycle and the electron transport chain to generate ATP.

The formation of 3-hydroxycapric acid (in its CoA ester form, 3-hydroxydecanoyl-CoA) is catalyzed by enoyl-CoA hydratase, and its subsequent oxidation to 3-ketodecanoyl-CoA is carried out by 3-hydroxyacyl-CoA dehydrogenase.[2] Deficiencies in the latter enzyme can lead to the accumulation of 3-hydroxy fatty acids, which has been associated with mitochondrial dysfunction.[3]

Quantitative Effects of 3-Hydroxycapric Acid on Mitochondrial Function

Studies on isolated rat heart mitochondria have provided quantitative data on the effects of 3-hydroxycapric acid and other 3-hydroxy fatty acids on key mitochondrial parameters. The following tables summarize these findings, primarily based on the work of Tonin et al. (2013). It is important to note that in several assays, 3-hydroxycapric acid showed less pronounced effects compared to its longer-chain counterparts, such as 3-hydroxytetradecanoic acid (3-HTA) and 3-hydroxypalmitic acid (3-HPA).

Table 1: Effect of 3-Hydroxy Fatty Acids on Mitochondrial Respiration

| Compound (Concentration) | Substrate | State 4 Respiration (nmol O2/min/mg protein) | State 3 Respiration (nmol O2/min/mg protein) | Respiratory Control Ratio (RCR) | ADP/O Ratio |

| Control | Glutamate/Malate (B86768) | 10.2 ± 0.8 | 65.3 ± 4.1 | 6.4 ± 0.3 | 2.8 ± 0.1 |

| 3-HDCA (100 µM) | Glutamate/Malate | 12.1 ± 1.1 | 60.5 ± 5.2 | 5.0 ± 0.4 | 2.5 ± 0.2 |

| 3-HTA (100 µM) | Glutamate/Malate | 25.4 ± 2.3 | 48.7 ± 3.9 | 1.9 ± 0.1 | 1.5 ± 0.1 |

| 3-HPA (100 µM) | Glutamate/Malate | 30.1 ± 2.8 | 40.2 ± 3.5 | 1.3 ± 0.1 | 1.2 ± 0.1 |

| Control | Succinate (B1194679) | 25.3 ± 1.9 | 101.2 ± 7.5 | 4.0 ± 0.2 | 1.8 ± 0.1 |